N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine
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Overview
Description
N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine is a chemical compound with the molecular formula C17H20N2O It is known for its unique structure, which includes a phenoxazine moiety linked to a dimethylaminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine typically involves the reaction of 10H-phenoxazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(10H-phenoxazin-10-yl)-1-propanamine
- N,N-dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine
- N,N-dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine
Uniqueness
N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
23690-11-1 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2O/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
MRRZODWLDXCVIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
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